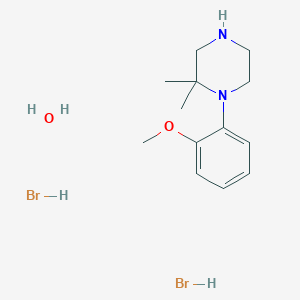

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is a chemical compound with a piperazine moiety. Piperazines are important due to their many pharmacological properties . The compound is related to 1-(2-Methoxyphenyl)piperazine, which is a product that can be found in laboratories and chemical industries .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis route for 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is not available in the retrieved information.Mechanism of Action

Target of Action

It is known that the compound is a precursor in the synthesis of urapidil , an antihypertensive drug. Urapidil acts as an α-blocker and a 5HT-1A receptor agonist . The α-blocker activity results in the lowering of peripheral blood pressure without affecting the heart rate or intracranial blood pressure . The activation of the 5HT-1A receptor results in central antihypertensive activity .

Mode of Action

Urapidil, for instance, can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

As a precursor to urapidil, it may be involved in the regulation of blood pressure through the α-blocker and 5ht-1a receptor agonist activities of urapidil .

Pharmacokinetics

Urapidil has a rapid onset of action and is used in various dosage forms including injections, oral capsules, and eye drops .

Result of Action

As a precursor to urapidil, it may contribute to the lowering of peripheral blood pressure and central antihypertensive activity of urapidil .

Action Environment

It’s worth noting that the synthesis of urapidil from this compound involves a reaction catalyzed by yb(otf)3 in acetonitrile , suggesting that the reaction environment can influence the efficiency of the synthesis process.

Advantages and Limitations for Lab Experiments

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% is a versatile compound that is easy to synthesize and can be used in a variety of laboratory experiments. It is also relatively stable, which makes it ideal for long-term storage. However, it is also a relatively expensive compound, which can limit its use in some laboratory experiments. Furthermore, it is important to note that 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95%. These include the development of new synthesis methods, the investigation of its effects on other biochemical pathways, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% and its effects on the nervous system. Finally, further research could be conducted to investigate the potential use of 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% as a drug delivery system, as well as its potential use in the treatment of various diseases and disorders.

Synthesis Methods

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% can be synthesized through a variety of methods. One method involves the reaction of 2-methoxyphenol and 2,2-dimethylpiperazine in the presence of a base, such as sodium hydroxide. The reaction is then followed by the addition of hydrobromic acid and the product is then isolated by recrystallization. Another method involves the reaction of 2-methoxyphenol and 2,2-dimethylpiperazine in the presence of a base, such as sodium hydroxide, followed by the addition of hydrobromic acid and the product is then isolated by recrystallization.

Scientific Research Applications

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% has been widely studied for its various applications in scientific research. It has been used as a model compound in studies of enzyme kinetics and biochemical pathways, as well as in studies of the physiological effects of drugs and hormones. It has also been used in studies of the effects of environmental toxins on the body, as well as in studies of the effects of stress on the body. Furthermore, 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% has been used to study the mechanism of action of various drugs, including antidepressants, anticonvulsants, and anti-inflammatory drugs.

properties

IUPAC Name |

1-(2-methoxyphenyl)-2,2-dimethylpiperazine;hydrate;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2BrH.H2O/c1-13(2)10-14-8-9-15(13)11-6-4-5-7-12(11)16-3;;;/h4-7,14H,8-10H2,1-3H3;2*1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXFNLMXTHMAMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C2=CC=CC=C2OC)C.O.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)

![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)

![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)